Ethyl 3-(pyridin-3-ylmethyl)piperidine-3-carboxylate dihydrochloride is a chemical compound with the molecular formula and a molecular weight of 321.2 g/mol. It is classified as a piperidine derivative, which is often utilized in pharmaceutical research due to its potential biological activities. The compound is known for its applications in medicinal chemistry, particularly in developing new therapeutic agents.
The synthesis of ethyl 3-(pyridin-3-ylmethyl)piperidine-3-carboxylate dihydrochloride can be achieved through various methods. One notable approach involves the reaction of diethyl malonate with pyridin-3-ylmethyl amine, followed by cyclization to form the piperidine ring. The synthesis typically requires careful control of reaction conditions such as temperature and pressure to ensure high yields and purity.
The molecular structure of ethyl 3-(pyridin-3-ylmethyl)piperidine-3-carboxylate dihydrochloride can be represented using various notations:
InChI=1S/C14H20N2O2.2ClH/c1-2-18-13(17)14(6-4-8-16-11-14)9-12-5-3-7-15-10-12;;/h3,5,7,10,16H,2,4,6,8-9,11H2,1H3;2*1H
CCOC(=O)C1(CCCNC1)CC2=CN=CC=C2.Cl.Cl
These structural representations highlight the compound's functional groups and stereochemistry, which are critical for its biological activity.
Ethyl 3-(pyridin-3-ylmethyl)piperidine-3-carboxylate dihydrochloride can undergo various chemical reactions typical of piperidine derivatives. These include:
The specific conditions for these reactions depend on the desired outcome and may involve catalysts or specific reagents to facilitate the transformations.
Relevant data regarding these properties can be found in chemical databases such as PubChem and BenchChem.
Ethyl 3-(pyridin-3-ylmethyl)piperidine-3-carboxylate dihydrochloride has several scientific applications:
This compound exemplifies the ongoing research into piperidine derivatives for developing novel therapeutic agents across various medical fields.
CAS No.: 16382-06-2
CAS No.: 13597-73-4
CAS No.: 101-69-9
CAS No.: 266349-84-2
CAS No.: 69722-44-7
CAS No.: 1704-69-4